molecular formula C14H15ClN2O2S B2861887 6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 2309591-76-0

6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2861887
CAS RN: 2309591-76-0
M. Wt: 310.8
InChI Key: GTXQQCIGCZSBFV-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with potential therapeutic applications. It belongs to the class of quinazoline derivatives, which have been extensively studied for their various biological activities.

Scientific Research Applications

The potential therapeutic applications of 6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one have been studied in various scientific research studies. It has been reported to have anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one has been studied in various research studies. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one have been studied in various research studies. It has been reported to induce oxidative stress and DNA damage in cancer cells. It has also been reported to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one in lab experiments include its high potency and selectivity towards cancer cells, fungi, and bacteria. However, its limitations include its low solubility in water and its potential toxicity towards normal cells.

Future Directions

There are several future directions for the research on 6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one. These include its potential use in combination therapy with other anticancer drugs, its optimization for better solubility and bioavailability, and its study for its potential use in the treatment of other diseases such as viral infections and autoimmune diseases.
Conclusion:
In conclusion, 6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various therapeutic applications.

Synthesis Methods

The synthesis of 6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 6-chloro-8-methyl-3-nitro-1H-quinazolin-4-one with thioacetic acid followed by the reduction of the resulting intermediate with sodium borohydride. This method has been reported in several research articles and has been optimized for high yield and purity.

properties

IUPAC Name

6-chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-8-5-9(15)6-11-12(8)16-14(20)17(13(11)18)7-10-3-2-4-19-10/h5-6,10H,2-4,7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXQQCIGCZSBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=S)N(C2=O)CC3CCCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

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